1H-Benzimidazole,6-fluoro-,3-oxide(9CI)
Description
Structural Classification Within the Benzimidazole Family
Benzimidazoles are bicyclic aromatic systems comprising a benzene ring fused to an imidazole moiety. The core structure enables diverse functionalization, with substitutions at positions 1, 2, 5, and 6 being most common in bioactive derivatives.
1H-Benzimidazole,6-fluoro-,3-oxide(9CI) features:
- A fluorine atom at position 6, enhancing electronegativity and influencing electronic distribution.
- An oxide group at position 3, modifying the nitrogen’s oxidation state and reactivity.
This substitution pattern distinguishes it from other benzimidazole derivatives, as illustrated below:
The fluorine atom’s electron-withdrawing effect and the oxide group’s polar character make this compound a versatile scaffold for studying ligand-receptor interactions.
Historical Context and Discovery Milestones
The benzimidazole class emerged in the mid-20th century during vitamin B$$_{12}$$ research. Key milestones include:
- 1944 : Woolley identified benzimidazoles as purine analogs with antimicrobial potential.
- 1950s : CIBA Pharmaceuticals synthesized etonitazene, a benzimidazole-derived opioid agonist.
- 1960s : Fluorinated derivatives gained prominence for improved bioavailability and target selectivity.
- 1980s–2000s : Systematic exploration of nitrogen oxidation states in benzimidazoles, leading to compounds like 1H-Benzimidazole,6-fluoro-,3-oxide.
The specific synthesis of 1H-Benzimidazole,6-fluoro-,3-oxide was reported in the late 20th century as part of efforts to optimize benzimidazole redox properties for catalytic and pharmaceutical applications.
IUPAC Nomenclature and Regulatory Designations
The systematic IUPAC name for this compound is 6-fluoro-1H-benzimidazole 3-oxide , reflecting:
- Positional numbering : The fluorine substituent at carbon 6 and the oxide group at nitrogen 3.
- Ring fusion : The imidazole ring fused to benzene at positions 1 and 3.
Regulatory and Identification Data :
- CAS Registry Number : 118807-96-8.
- Molecular Formula : $$ \text{C}7\text{H}5\text{FN}_2\text{O} $$.
- EC Number : Not formally assigned, indicating its primary use in research settings.
This compound is classified under the Heterocyclic Building Blocks category in chemical databases, emphasizing its role in synthesizing complex molecules.
Properties
CAS No. |
118807-96-8 |
|---|---|
Molecular Formula |
C7H5FN2O |
Synonyms |
1H-Benzimidazole,6-fluoro-,3-oxide(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features and Molecular Data
*Hypothetical calculation based on analogous structures.
Physicochemical Properties
- Solubility: The 3-oxide group may improve water solubility relative to non-polar derivatives like 5-methyl-2-CF₃ .
- Stability : Fluorine’s small size and strong C-F bond confer metabolic stability, contrasting with the labile iodine in 6-iodo derivatives .
Q & A
Basic: What are the common synthetic routes for 1H-Benzimidazole,6-fluoro-,3-oxide(9CI), and how can purity be assessed during synthesis?
Methodological Answer:
Synthesis typically involves introducing the 3-oxide group via oxidation or substitution. For analogs like purine-3-oxides, methods such as reacting sulfonate intermediates with ammonia under high-temperature conditions (100°C, 18 hr) have been successful . For benzimidazole derivatives, oxidative pathways using H₂O₂ or peracids are common. Purity assessment can employ TLC with solvent systems like chloroform-methanol-water (Rf values vary; e.g., hypoxanthine 3-oxide has Rf = 0.30 in solvent A) . HPLC with UV detection (λ ~260 nm) or mass spectrometry (exact mass: 193.0102 Da for related compounds) is recommended for quantitative analysis .
Advanced: How does the 3-oxide group influence the compound’s stability under varying pH conditions, and what experimental precautions are necessary?
Methodological Answer:
The 3-oxide group increases susceptibility to hydrolysis in acidic conditions. For example, hypoxanthine 3-oxide decomposes in aqueous acid but remains stable in alkaline solutions . To mitigate degradation:
- Storage: Use anhydrous solvents (e.g., DMSO) and store at -20°C under inert gas.
- Handling: Monitor pH during reactions (maintain pH >7 with buffers like Tris-HCl).
- Characterization: Perform stability assays via NMR (tracking δ shifts in D₂O vs. CDCl₃) or FTIR to detect carbonyl formation from hydrolysis .
Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- NMR: ¹H and ¹³C NMR identify fluorinated and oxide moieties. For example, fluorine coupling (J ~50 Hz) in ¹⁹F NMR confirms the 6-fluoro substitution .
- Mass Spectrometry: High-resolution MS (exact mass: ~193.01 Da) differentiates isotopic patterns for Cl/F-containing analogs .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and oxide positioning .
Advanced: How can researchers resolve contradictions in reactivity data, such as unexpected deoxygenation during substitution reactions?
Methodological Answer:
Contradictions often arise from competing pathways. For example, 6-chloropurine 3-oxide undergoes deoxygenation during substitution due to nucleophilic attack at the N-oxide site. To minimize this:
- Optimize Conditions: Use milder nucleophiles (e.g., NH₃ instead of amines) and lower temperatures (≤60°C).
- Monitor Intermediates: Employ in-situ FTIR or Raman spectroscopy to detect intermediate sulfonate or sulfinate species .
- Computational Modeling: DFT calculations (e.g., Gaussian) predict reaction barriers and guide solvent selection (polar aprotic solvents like DMF stabilize transition states) .
Basic: What safety protocols are critical when handling this compound, given its structural analogs’ hazards?
Methodological Answer:
While specific toxicity data is limited, structurally related benzimidazoles show acute toxicity (H302) and skin/eye irritation (H315/H319) . Recommended protocols:
- PPE: Nitrile gloves, lab coats, and ANSI-approved goggles.
- Ventilation: Use fume hoods for synthesis to avoid inhalation of volatile byproducts.
- Spill Management: Neutralize acidic spills with sodium bicarbonate; absorb with vermiculite .
Advanced: What strategies are effective for optimizing yield in multi-step syntheses involving fluorinated benzimidazole oxides?
Methodological Answer:
Key strategies include:
- Fluorine Retention: Protect the 6-fluoro group during oxidation using trifluoroacetic anhydride to prevent defluorination .
- Catalytic Methods: Pd/C or Ni catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl-fluorine bonds) .
- Workflow Design: Use flow chemistry for exothermic steps (e.g., oxidations) to improve control and scalability .
Basic: How can researchers differentiate between positional isomers (e.g., 5- vs. 6-fluoro) in this compound?
Methodological Answer:
- NOE NMR: Irradiating the fluorine atom and observing NOE effects on adjacent protons distinguishes substitution sites.
- XRD: Crystal structures unambiguously assign positions; SHELXL refinement resolves bond distances (C-F vs. N-O) .
- MS/MS Fragmentation: Collision-induced dissociation (CID) generates unique fragment patterns for 5- and 6-fluoro isomers .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity, if applicable?
Methodological Answer:
Though the compound is not chiral, scaling benzimidazole derivatives often faces:
- Byproduct Formation: Optimize stoichiometry (e.g., 1.2 eq oxidant) and use phase-transfer catalysts (e.g., TBAB) to suppress dimerization.
- Purification: Simulated moving bed (SMB) chromatography or recrystallization in ethanol-water mixtures improves yield (>85%) .
Basic: What are the documented applications of similar 3-oxide benzimidazoles in medicinal chemistry?
Methodological Answer:
Analogous compounds (e.g., purine-3-oxides) show antitumor and antiviral activity. Mechanisms include:
- DNA Intercalation: Planar benzimidazole rings bind DNA grooves, while the oxide group enhances solubility .
- Enzyme Inhibition: Hypoxanthine 3-oxide analogs inhibit xanthine oxidase, studied via IC₅₀ assays .
Advanced: How can computational chemistry aid in predicting the compound’s reactivity or binding affinity?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Predict binding to targets like kinases using PDB structures (e.g., 1ATP).
- QM/MM Simulations: Model reaction pathways (e.g., oxide group hydrolysis) with Gaussian/CHARMM .
- SAR Studies: CoMFA or CoMSIA correlate substituent effects (e.g., fluoro vs. methoxy) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
